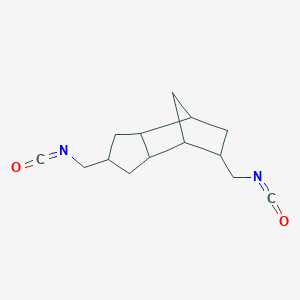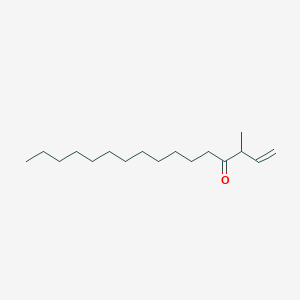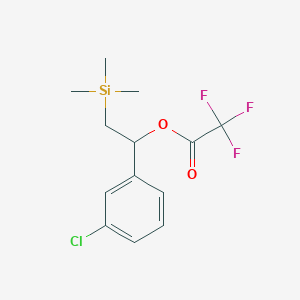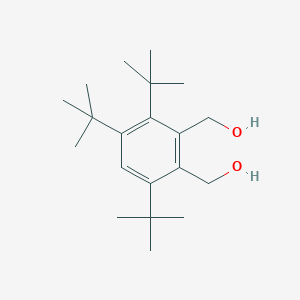
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol is an organic compound characterized by the presence of three tert-butyl groups attached to a phenylene ring, along with two hydroxymethyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol typically involves the alkylation of a phenol derivative with tert-butyl groups. One common method is the acid-catalyzed reaction of phenol with isobutylene, resulting in the formation of 2,4,6-tri-tert-butylphenol . This intermediate can then be further functionalized to introduce hydroxymethyl groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale alkylation processes using catalysts like sulfuric acid or other strong acids. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time to minimize side products .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, although the steric hindrance from the tert-butyl groups can affect the reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Various substituted phenylene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of stabilizers, antioxidants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol involves its interaction with molecular targets through its hydroxymethyl groups and the phenylene ring. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity. The compound can participate in redox reactions, acting as an antioxidant by donating electrons to neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar structure but lacks the hydroxymethyl groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is widely used as an antioxidant.
4-tert-Butylphenol: Contains a single tert-butyl group and is used in various industrial applications.
Uniqueness
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol is unique due to the presence of three tert-butyl groups and two hydroxymethyl groups, which provide a combination of steric hindrance and functional reactivity. This makes it a valuable compound for specific applications where both bulkiness and reactivity are desired.
Eigenschaften
CAS-Nummer |
121724-81-0 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
[3,4,6-tritert-butyl-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)15-10-16(19(4,5)6)17(20(7,8)9)14(12-22)13(15)11-21/h10,21-22H,11-12H2,1-9H3 |
InChI-Schlüssel |
QZJWJFKAVWICNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1CO)CO)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


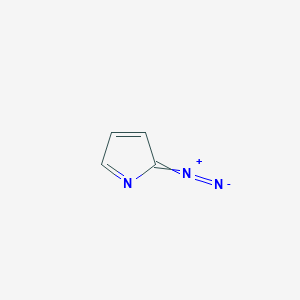
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
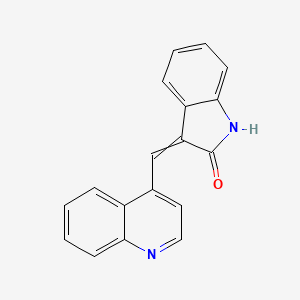
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
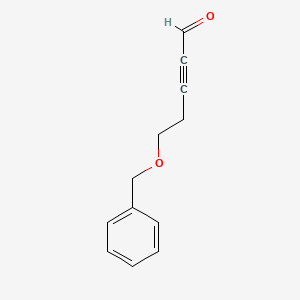
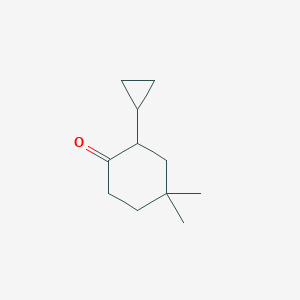
![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
